molecular formula C20H11Br3 B3166327 2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene CAS No. 910324-12-8

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Cat. No. B3166327
CAS RN: 910324-12-8
M. Wt: 491 g/mol
InChI Key: JLTMUKRBITYDEG-UHFFFAOYSA-N
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Description

“2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” is a derivative of triptycene . Triptycene is an eye-catching hydrocarbon with a paddlewheel or propeller-shaped molecule. The characteristic structure of triptycene is composed of three benzene rings joined by two sp3 carbon atoms in a D3h-symmetric structure with a barrelene core .


Molecular Structure Analysis

The molecular structure of “2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” is based on the parent triptycene structure, with the addition of three bromine atoms . The molecular weight is 491.01 g/mol and the molecular formula is C20H11Br3 .


Chemical Reactions Analysis

While specific chemical reactions involving “2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” are not detailed in the retrieved sources, triptycene derivatives in general have been studied for their unique properties and potential applications in various fields of science .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene” include a predicted boiling point of 465.2±45.0 °C and a melting point of 127-129 °C .

Scientific Research Applications

Synthesis of New Triptycenes

Triptycene derivatives, including 2,6,14-tribromotripterene, have been synthesized and their unique properties have been studied . The synthesis of new triptycenes has seen great progress, and researchers from various fields of science have reported advances in the synthetic methodology .

Catalysis

The application of triptycenes, including 2,6,14-tribromotripterene, in catalysis has been presented . Their unique structure allows them to act as effective catalysts in various chemical reactions .

Molecular Interactions

Triptycene derivatives exhibit unique interactions, which involve triptycene molecular scaffolds . These interactions can occur within a triptycene unit, as well as between triptycenes or triptycenes and other molecules .

Liquid and Solid State Properties

The unique properties of triptycenes in the liquid and solid states have been elaborated . These properties are largely due to the unique structure of triptycene derivatives, including 2,6,14-tribromotripterene .

Building Blocks for Novel Receptors

2,6,14-tribromotripterene and other trisubstituted triptycenes are potential building blocks for constructing novel receptors . Their unique structure allows them to interact with other molecules in a specific manner, making them ideal for use in receptor design .

Synthetic Molecular Machines

2,6,14-tribromotripterene and other trisubstituted triptycenes can be used to construct synthetic molecular machines . These machines can perform specific tasks at the molecular level, opening up new possibilities in the field of nanotechnology .

Future Directions

Triptycene derivatives, including “2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene”, have potential applications in various fields of science, including organic synthesis, catalysis, and materials science . Their unique properties make them valuable building blocks in these areas.

properties

IUPAC Name

4,11,17-tribromopentacyclo[6.6.6.02,7.09,14.015,20]icosa-2(7),3,5,9(14),10,12,15(20),16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11Br3/c21-10-3-6-15-16(7-10)19-13-4-1-11(22)8-17(13)20(15)18-9-12(23)2-5-14(18)19/h1-9,19-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLTMUKRBITYDEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3C4=C(C2C5=C3C=C(C=C5)Br)C=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11Br3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,14-Tribromo-9,10-dihydro-9,10-[1,2]benzenoanthracene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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